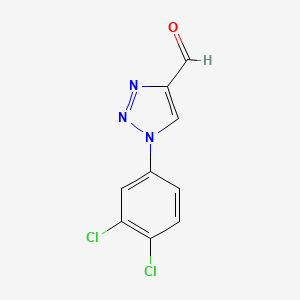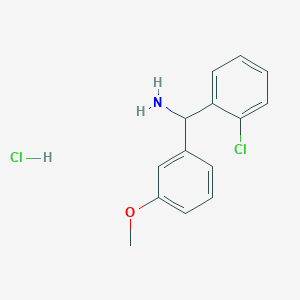
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
“(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354954-47-4 . It has a molecular weight of 284.18 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Chlorinated Compounds in Environmental Estrogens
Research on methoxychlor, a chlorinated hydrocarbon pesticide, reveals its proestrogenic activity, highlighting the potential hazard of chlorinated compounds to development and reproduction. Methoxychlor's metabolism into an active estrogenic form, HPTE, indicates its adverse effects on fertility and developmental processes, offering a basis for studying related chlorinated compounds' environmental and biological impacts (Cummings, 1997).
Anticancer Drug Development
The exploration of compounds for anticancer applications, such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran, demonstrates the potential of chlorinated and methoxylated compounds in synthesizing drugs with high tumor specificity and reduced keratinocyte toxicity. This highlights the importance of chemical modification in developing novel anticancer therapies with minimized side effects (Sugita et al., 2017).
Environmental Impact of Chlorophenols
Studies on chlorophenols, such as 2-chlorophenol, have evaluated their moderate toxic effects on mammalian and aquatic life, their persistence in the environment, and their strong organoleptic impact. This research is crucial for understanding the environmental fate of chlorinated compounds and their potential ecological risks (Krijgsheld & Gen, 1986).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOLQKGRGPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



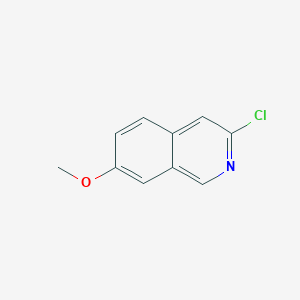
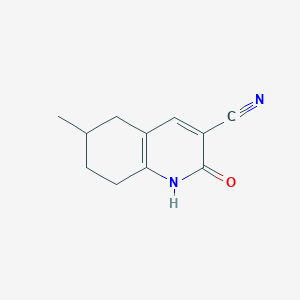




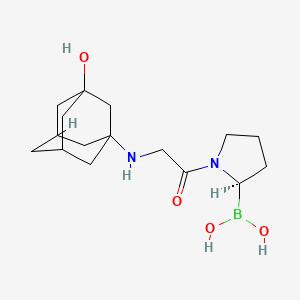
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
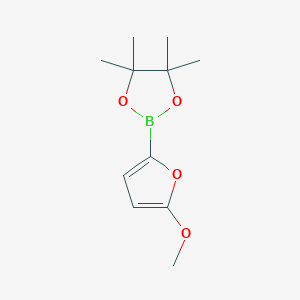
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

